molecular formula C19H22N2O2S B2369083 N,6-dimethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892982-84-2

N,6-dimethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2369083
CAS No.: 892982-84-2
M. Wt: 342.46
InChI Key: QSDPAGFDHQXTKZ-UHFFFAOYSA-N
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Description

N,6-dimethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 892983-35-6) is a chemical compound with the molecular formula C18H20N2O2S and a molecular weight of 328.43 . It belongs to a class of tetrahydrobenzo[b]thiophene-based compounds, which are privileged scaffolds in medicinal chemistry for constructing novel heterocyclic systems with diverse biological activities . While the specific biological data for this exact molecule may be limited, its core structure is closely related to other patented thiophene-based compounds that have been investigated for their inhibitory activity against enzymes like NADPH oxidase 4 (Nox4) . Nox4 is a significant therapeutic target implicated in a wide range of pathological conditions, including fibrotic diseases , cardiovascular disorders , neurodegenerative processes , and cancer . Furthermore, the tetrahydrobenzo[b]thiophene-3-carboxamide moiety serves as a versatile building block for synthesizing more complex fused heterocycles, such as thieno[2,3-b][1,2,4]triazepinones and thieno[2,3-d][1,3,4]thiadiazolo[2,3-b]pyrimidinones, which have been explored for their potential antibacterial and anti-inflammatory properties . This compound is intended for research applications only, including drug discovery programs, investigation of structure-activity relationships (SAR), and as a key intermediate in organic synthesis. Researchers can use it to explore potential modulators of the RhoA/ROCK signaling pathway, given that related benzo[b]thiophene-3-carboxylic acid derivatives have been developed as covalent inhibitors targeting RhoA GTPase to suppress cancer cell proliferation, migration, and invasion .

Properties

IUPAC Name

N,6-dimethyl-2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-12-8-9-14-15(10-12)24-19(17(14)18(23)20-2)21-16(22)11-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDPAGFDHQXTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,6-dimethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzo[b]thiophene derivatives. Its structure features a tetrahydrobenzo[b]thiophene core substituted with a dimethyl group and an acetamido phenyl group. The molecular formula is C18H22N2O2SC_{18}H_{22}N_2O_2S, and its molecular weight is approximately 342.44 g/mol.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
  • Modulation of Receptor Activity : Preliminary studies suggest that this compound can interact with various receptors, including those involved in pain perception and inflammation. Its ability to modulate these receptors could contribute to its analgesic properties.
  • Antioxidant Properties : The compound has demonstrated antioxidant activity in vitro, which may help mitigate oxidative stress-related damage in cells.

Pharmacological Effects

Research into the pharmacological effects of this compound indicates several promising applications:

  • Anti-inflammatory Effects : In animal models of inflammation, the compound has been shown to reduce swelling and pain, suggesting its potential use in treating inflammatory diseases.
  • Analgesic Activity : Studies indicate that the compound exhibits significant analgesic effects comparable to conventional pain relievers.
  • Antitumor Activity : Some preliminary findings suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells.

Case Studies

  • Inflammation Model Study : In a study involving carrageenan-induced paw edema in rats, administration of this compound resulted in a significant reduction in edema compared to control groups. This supports its anti-inflammatory potential.
  • Cancer Cell Line Testing : In vitro studies on various cancer cell lines (e.g., breast and colon cancer) showed that the compound inhibited cell proliferation and induced apoptosis at specific concentrations.

Data Summary

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AnalgesicReceptor modulation
AntioxidantFree radical scavenging
AntitumorInduction of apoptosis

Chemical Reactions Analysis

Functionalization of the Carboxamide Group

The ethyl ester intermediate undergoes hydrolysis to the carboxylic acid, followed by amidation to yield the N-methyl carboxamide group.

Step Reagents/Conditions Product Yield Source
Ester hydrolysisLiOH, THF/H₂O, rt (4–6 hrs)4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid80–90%
AmidationMethylamine, EDC/HCl, DMAP, THF, 0°C→rtN,6-Dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide65–75%

Mechanistic Insight :

  • Hydrolysis under basic conditions cleaves the ester to the carboxylate, which is protonated to the acid.

  • EDC-mediated coupling activates the carboxylic acid for nucleophilic attack by methylamine .

Stability and Reactivity

The compound exhibits moderate stability under acidic and basic conditions but undergoes decomposition under strong oxidizing agents.

Condition Observation Source
Aqueous HCl (1M)No decomposition after 24 hrs (rt)
Aqueous NaOH (1M)Partial hydrolysis of amide after 48 hrs
H₂O₂ (30%)Oxidative cleavage of thiophene ring

Pharmacological Activity (Optional Context)

While not directly related to chemical reactions, derivatives of this scaffold have demonstrated:

  • Analgesic activity : 2.5× potency of metamizole in hot-plate tests .

  • Antioxidant/Enzyme inhibition : Moderate α-glucosidase/β-glucuronidase inhibition .

Comparison with Similar Compounds

Physicochemical Data:

Compound Melting Point (°C) Yield (%) Solubility (LogP inferred) Spectral Confirmation (IR/NMR/MS)
IIId 234–236 70 Moderate (LogP ~3.5) IR: NH, NH₂; ¹H/¹³C NMR
IIIb 200–202 80 Low (LogP ~4.2) MS: m/z 487 [M+H]⁺
CAS 6124-88-5 Not reported Not reported High (LogP ~2.8 due to dimethoxy) Supplier data

Key Trends:

  • Yield Optimization: Higher yields (70–80%) are achieved in ethanol or dioxane under reflux conditions .

Q & A

Q. How can researchers optimize the synthesis of N,6-dimethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reactant solvation and stabilize intermediates . Maintain temperatures between 50–80°C to balance reaction kinetics and minimize side products. Multi-step protocols often involve sequential coupling of the phenylacetamido group to the tetrahydrobenzo[b]thiophene core, followed by dimethylation at the N and C6 positions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of substituents. For example, the N-methyl group appears as a singlet (~δ 3.0 ppm), while the tetrahydrobenzo[b]thiophene protons show multiplet splitting (δ 1.5–2.8 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C21H23N3O2S) and detects isotopic patterns for sulfur .
  • Infrared Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretching) confirm functional groups .

Q. How does the tetrahydrobenzo[b]thiophene core influence the compound’s physicochemical properties?

  • Methodological Answer : The saturated tetrahydrobenzo[b]thiophene ring enhances conformational rigidity, improving binding affinity to hydrophobic targets (e.g., enzyme active sites). Computational tools like density functional theory (DFT) can predict logP values (~3.2) and solubility profiles. Experimental validation via shake-flask assays in phosphate-buffered saline (PBS) at pH 7.4 is recommended to assess bioavailability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize testing using:
  • Cell Line Panels : Test against diverse cell lines (e.g., MCF-7, HEPG-2) with consistent passage numbers and culture media .
  • Dose-Response Curves : Use IC50 values normalized to positive controls (e.g., doxorubicin for cytotoxicity).
  • Mechanistic Studies : Employ target-specific assays (e.g., kinase inhibition or bacterial membrane permeability tests) to clarify primary modes of action .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance potency?

  • Methodological Answer : Focus on:
  • Phenylacetamido Substituents : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) to improve electrophilic reactivity. Compare activities of derivatives in Table 1 .

  • N-Methylation : Assess steric effects on target binding via molecular docking (e.g., AutoDock Vina) with receptors like RORγt .

  • Thiophene Ring Modifications : Replace sulfur with selenium or oxygen to evaluate heteroatom effects on redox activity .

    Table 1 : SAR of Key Derivatives

    DerivativeSubstituent ModificationBiological Activity (IC50, μM)Target
    Compound A4-Methoxyphenyl2.1 (Anticancer)RORγt
    Compound B3-Chlorophenyl5.8 (Antibacterial)DNA gyrase

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in neurodegenerative disease models?

  • Methodological Answer :
  • In Vitro Models : Use SH-SY5Y neuroblastoma cells treated with amyloid-β oligomers to simulate Alzheimer’s pathology. Measure tau phosphorylation via Western blot .
  • In Vivo Models : Administer the compound (10–50 mg/kg) to transgenic mice (e.g., APP/PS1) and assess cognitive improvements via Morris water maze.
  • Biochemical Assays : Quantify acetylcholinesterase (AChE) inhibition using Ellman’s method and compare to donepezil .

Key Considerations for Data Interpretation

  • Contradictory Solubility Data : Discrepancies in logD values may arise from solvent polarity. Use standardized octanol-water partitioning assays .
  • Biological Replicates : Include ≥3 independent experiments with statistical analysis (ANOVA, p < 0.05) to ensure reproducibility .

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